
N-Nitroso Paroxetine: A Comprehensive
Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
N-Nitroso Paroxetine is a nitrosamine impurity of Paroxetine, a widely prescribed selective

serotonin reuptake inhibitor (SSRI).[1] The presence of nitrosamine impurities in

pharmaceutical products is a significant safety concern due to their potential carcinogenicity.[2]

This technical guide provides a comprehensive overview of the toxicological profile of N-
Nitroso Paroxetine, summarizing key experimental findings on its genotoxicity and

mutagenicity. The document details the methodologies of pivotal in vitro studies, outlines its

metabolic activation pathways, and discusses the regulatory landscape, including acceptable

intake limits established by health authorities. This guide is intended to serve as a critical

resource for researchers, scientists, and drug development professionals involved in the safety

assessment and risk management of pharmaceutical impurities.
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Property Value

Chemical Name

(3S,4R)-3-((benzo[d][3][4]dioxol-5-

yloxy)methyl)-4-(4-fluorophenyl)-1-

nitrosopiperidine

CAS Number 2361294-43-9[5][6]

Molecular Formula C₁₉H₁₉FN₂O₄[5][6]

Molecular Weight 358.37 g/mol [5]

Appearance Data not available

Solubility
Poor solubility has been noted as a limiting

factor in some in vitro assays.[3]

Genotoxicity and Mutagenicity
The genotoxic and mutagenic potential of N-Nitroso Paroxetine has been evaluated in a

battery of in vitro assays. The findings from these studies are summarized below.

Bacterial Reverse Mutation Assay (Ames Test)
N-Nitroso Paroxetine was found to be non-mutagenic in a bacterial reverse mutation assay

conducted in compliance with OECD Guideline 471.[4][7] This assay was performed with and

without a metabolic activation system (S9 mix) and even under enhanced experimental

conditions designed to support the oxidative metabolism by cytochrome P450 enzymes.[4][7]

In Vitro Micronucleus Assay in Human Cells
In contrast to the Ames test results, studies using human lymphoblastoid TK6 cells have shown

evidence of genotoxicity. In a micronucleus assay, N-Nitroso Paroxetine induced a weak but

concentration-dependent increase in the percentage of micronucleated cells.[3] However, the

maximum fold-change in micronuclei over the solvent control was less than 2.0, leading to an

overall negative result in that specific study.[3] It is important to note that this assay was

conducted in the presence of hamster liver S9 for metabolic activation.[3]
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Another study investigating a panel of 15 nitrosamine drug substance-related impurities

(NDSRIs) found that the eight EAT-negative NDSRIs, which included N-Nitroso Paroxetine,

were negative in the micronucleus assay and for mutation induction in the presence of hamster

liver S9.[3][8]

Genotoxicity in HepaRG Cells
To further investigate the genotoxic potential in a metabolically competent human cell line, N-
Nitroso Paroxetine was tested in both 2D and 3D cultures of HepaRG cells. In these assays, it

did not show any DNA damage or micronucleus formation.[9][10][11] These findings were

consistent with its negative results in the Enhanced Ames Test (EAT).[9]

Summary of Quantitative Genotoxicity Data
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Assay
Cell

Line/Strain

Metabolic

Activation
Result

Observation

s
Reference

Bacterial

Reverse

Mutation

Assay (Ames

Test)

Salmonella

typhimurium

and

Escherichia

coli strains

With and

without S9

mix

Negative

Non-

mutagenic

even under

enhanced

conditions.

[4][7]

In Vitro

Micronucleus

Assay

Human TK6

cells

With hamster

liver S9

Negative

(overall)

Weak,

concentration

-dependent

increase in

micronuclei,

but below the

threshold for

a positive

result.

[3]

In Vitro

Micronucleus

and Gene

Mutation

Assay

Human TK6

cells

With hamster

liver S9
Negative

Consistent

with negative

EAT results

for a panel of

eight

NDSRIs.

[3][8]

DNA Damage

and

Micronucleus

Assay

Human

HepaRG cells

(2D and 3D)

Endogenous Negative

No induction

of DNA

damage or

micronucleus

formation.

[9][10][11]

Metabolic Activation and Mechanism of Toxicity
The genotoxicity of many nitrosamines is dependent on their metabolic activation to reactive

electrophilic species that can form DNA adducts.[12] This activation is primarily mediated by

cytochrome P450 (CYP) enzymes.[12]
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Role of Cytochrome P450 Enzymes
While Paroxetine is primarily metabolized by CYP2D6, N-Nitroso Paroxetine is metabolized

by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[4][7] The major

biotransformation pathway of N-Nitroso Paroxetine is similar to that of the parent drug,

involving the oxidative scission of the 1,3-benzodioxole ring by CYP enzymes to form an

unstable catechol intermediate.[4][7] This intermediate then undergoes Phase II conjugation.[4]

[7]

Crucially, the piperidine ring of N-Nitroso Paroxetine appears to be resistant to the α-carbon

oxidation that is typically required for the formation of a DNA-reactive electrophilic species from

nitrosamines.[4][7] This resistance to α-hydroxylation may explain the negative results

observed in the Ames test and the weak or negative responses in mammalian cell assays.

Proposed Metabolic Pathway of N-Nitroso Paroxetine
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Proposed metabolic pathway of N-Nitroso Paroxetine.

Regulatory Framework and Acceptable Intake Limits
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Due to the carcinogenic potential of nitrosamines, regulatory agencies such as the U.S. Food

and Drug Administration (FDA) and the European Medicines Agency (EMA) have established

strict control measures and acceptable intake (AI) limits for these impurities in pharmaceutical

products.

Carcinogenic Potency Categorization Approach (CPCA)
For nitrosamines lacking sufficient carcinogenicity data, a Carcinogenic Potency Categorization

Approach (CPCA) is used to assign them to a potency category based on their chemical

structure.[3][4][5][7][9] This approach considers activating and deactivating structural features

that influence the likelihood of metabolic activation to a carcinogen.[3][7] The potency category

then determines the corresponding AI limit.

Acceptable Intake (AI) Limits for N-Nitroso Paroxetine
Based on a read-across approach using the TD50 of N-nitrosopiperidine as a point of

departure, the European Medicines Agency (EMA) has established an Acceptable Intake (AI)

limit of 1300 ng/day for N-Nitroso Paroxetine.[13] The Health Sciences Authority (HSA) of

Singapore has also recommended an AI of 1300 ng/day.[14]

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicological

studies. The following sections provide an overview of the methodologies for the key assays

used to evaluate N-Nitroso Paroxetine.

Enhanced Bacterial Reverse Mutation Assay (Ames
Test) - Based on OECD 471
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

For nitrosamines, an "enhanced" protocol is often recommended to improve sensitivity.
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Enhanced Ames Test Workflow

Bacterial Strains
(e.g., S. typhimurium TA98, TA100, TA1535, TA1537

and E. coli WP2 uvrA)

Pre-incubation
(e.g., 30 minutes at 37°C)

Test Substance
(N-Nitroso Paroxetine)

+ Solvent Control

Metabolic Activation
(+/- Hamster/Rat Liver S9, e.g., 30% v/v)

Plating on Minimal Glucose Agar

Incubation
(48-72 hours at 37°C)

Count Revertant Colonies

Data Analysis
(Compare to solvent control,

assess dose-response)
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Workflow for the Enhanced Ames Test.

Key Methodological Aspects:

Tester Strains: A panel of at least five strains of Salmonella typhimurium and Escherichia coli

are used to detect different types of point mutations.[15][16]
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Metabolic Activation: The assay is performed with and without an exogenous metabolic

activation system, typically a liver post-mitochondrial fraction (S9) from induced rodents

(e.g., hamster or rat). For nitrosamines, a higher S9 concentration (e.g., 30%) is often

recommended.[15]

Assay Procedure: The pre-incubation method is generally preferred for nitrosamines. This

involves incubating the test substance, bacterial strain, and S9 mix together before plating

on minimal agar.[15]

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase

in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test - Based on
OECD 487
This assay detects chromosomal damage by measuring the formation of micronuclei in the

cytoplasm of interphase cells.
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In Vitro Micronucleus Assay Workflow

Mammalian Cells
(e.g., Human TK6 lymphoblasts)

Treatment with N-Nitroso Paroxetine
(+/- S9 for metabolic activation)

Incubation
(Short or long exposure)

Optional: Add Cytochalasin B
(to block cytokinesis)

Cell Harvest and Staining

Micronucleus Scoring
(Microscopy or Flow Cytometry)

Data Analysis
(Assess cytotoxicity and frequency

of micronucleated cells)

Click to download full resolution via product page

Workflow for the In Vitro Micronucleus Assay.

Key Methodological Aspects:
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Cell Lines: Human lymphoblastoid TK6 cells are a commonly used cell line for this assay.[17]

[18]

Treatment: Cells are treated with the test substance for a short duration (e.g., 3-6 hours) in

the presence of S9, or for a longer duration (e.g., 24 hours) without S9.[17]

Cytotoxicity: A concurrent measure of cytotoxicity is performed to ensure that the observed

genotoxicity is not a secondary effect of high toxicity.

Micronucleus Scoring: After treatment and a recovery period, cells are harvested, stained,

and scored for the presence of micronuclei.

Endpoint: A significant, dose-dependent increase in the percentage of cells containing

micronuclei indicates a positive result.

Genotoxicity Assays in HepaRG Cells
HepaRG cells are a human liver cell line that maintains many of the metabolic functions of

primary hepatocytes, making them a relevant in vitro model for assessing the genotoxicity of

compounds that require metabolic activation.
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HepaRG Genotoxicity Assay Workflow

HepaRG Cell Culture
(2D monolayers or 3D spheroids)

Treatment with N-Nitroso Paroxetine
(e.g., 24 hours)

Cell Harvest and Processing

Endpoint Analysis

DNA Damage (CometChip Assay) Micronucleus Formation
(Flow Cytometry) DNA Double-Strand Breaks (γH2A.X foci)

Click to download full resolution via product page

Workflow for Genotoxicity Assays in HepaRG Cells.

Key Methodological Aspects:

Cell Culture: HepaRG cells can be cultured as 2D monolayers or as 3D spheroids, with the

latter often exhibiting enhanced metabolic activity.[19]

Metabolic Activation: These cells have endogenous metabolic capabilities, so an external S9

mix is not required.[19]

Endpoints: Multiple endpoints can be assessed, including DNA strand breaks (Comet assay),

micronucleus formation, and the induction of DNA double-strand breaks (e.g., by measuring
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γH2A.X foci).[19]

Conclusion
The toxicological profile of N-Nitroso Paroxetine indicates that it is a non-mutagenic

compound in the bacterial reverse mutation assay. While some evidence of weak genotoxicity

has been observed in human TK6 cells, studies in the metabolically competent HepaRG cell

line did not show any DNA damage or micronucleus formation. The resistance of the piperidine

ring to α-carbon oxidation likely contributes to its low genotoxic potential. Based on a read-

across analysis, regulatory agencies have established an acceptable intake limit of 1300

ng/day. This comprehensive profile, including detailed experimental approaches and regulatory

context, provides a valuable resource for the ongoing safety assessment and risk management

of N-Nitroso Paroxetine in pharmaceutical products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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